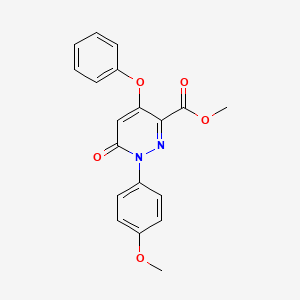

Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate

Description

Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate is a pyridazine derivative characterized by a methoxy-substituted phenyl group at position 1, a phenoxy group at position 4, and a methyl ester at position 3 of the pyridazine ring. These derivatives are primarily used in laboratory research, emphasizing their role in exploring structure-activity relationships (SAR) or as intermediates in synthetic chemistry .

Properties

IUPAC Name |

methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O5/c1-24-14-10-8-13(9-11-14)21-17(22)12-16(18(20-21)19(23)25-2)26-15-6-4-3-5-7-15/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUBSCTSCZSXGFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)OC)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(4-methoxyphenyl)-6-oxo-4-phenoxy-1,6-dihydro-3-pyridazinecarboxylate (CAS No. 338395-85-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness varies depending on the concentration and the specific microorganism tested.

2. Anticancer Properties

Recent investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. In vitro studies demonstrated significant cytotoxic effects on cancer cell lines, including breast and colon cancer cells.

3. Anti-inflammatory Effects

The compound has been reported to reduce inflammation markers in various models of inflammation, suggesting its potential utility in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It appears to affect signaling pathways related to cell survival and apoptosis, contributing to its anticancer effects.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related pyridazinecarboxylates, focusing on substituent variations and their impact on molecular properties:

Key Observations from Comparative Analysis:

Substituent Effects on Lipophilicity: The trifluoromethylphenoxy group in significantly increases molecular weight and lipophilicity (logP ~3.5 estimated), making it more membrane-permeable than the phenoxy-substituted target compound. Sulfanyl groups (e.g., in ) introduce sulfur-based polarity but retain moderate solubility in aprotic solvents.

Ester Group Influence :

- Methyl esters (target compound, ) generally exhibit higher metabolic stability compared to ethyl esters (e.g., ), though ethyl variants may offer better solubility in hydrophobic matrices.

Electronic and Steric Effects: Electron-withdrawing groups (e.g., chlorine in , trifluoromethyl in ) enhance electrophilicity at the pyridazine core, facilitating reactions with nucleophiles. Bulky substituents like 3-(trifluoromethyl)phenoxy may sterically hinder interactions in biological systems compared to smaller groups like phenoxy.

Thermal Stability: Predicted boiling points for trifluoromethyl-substituted derivatives (~494°C ) exceed those of non-fluorinated analogs, suggesting improved thermal stability due to strong C–F bonds.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what challenges are commonly encountered during synthesis?

Methodological Answer:

The synthesis of this pyridazine derivative likely involves multi-step reactions, such as condensation of substituted phenylhydrazines with β-ketoesters or cyclization of pre-functionalized intermediates. Key challenges include:

- Regioselectivity : Ensuring proper substitution at the 1-, 4-, and 6-positions of the pyridazine ring.

- Oxidation Control : Managing the stability of the 6-oxo group under reaction conditions.

- Purification : Removing byproducts from heterocyclic ring formation, which may require column chromatography or recrystallization .

Safety protocols (e.g., inert atmosphere, controlled temperature) are critical due to the compound’s thermal sensitivity .

Advanced: How can computational modeling optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations can predict transition-state energies and regioselectivity outcomes for cyclization steps. Molecular dynamics simulations may identify solvent effects on reaction kinetics. Key steps include:

- Geometry Optimization : To model intermediates and transition states.

- Solvent Parameter Inputs : Simulate polar aprotic solvents (e.g., DMF, THF) for improved yield.

- Benchmarking : Validate models against experimental data from analogous pyridazine derivatives .

Note: No direct computational data exists for this compound, necessitating extrapolation from structurally related systems.

Basic: What spectroscopic techniques are prioritized for structural characterization?

Methodological Answer:

- NMR : H and C NMR to confirm substitution patterns (e.g., methoxyphenyl, phenoxy groups). DEPT-135 can distinguish CH groups in the methoxy substituent.

- HRMS : High-resolution mass spectrometry to verify molecular formula (CHNO).

- IR : Identify carbonyl (C=O) and ether (C-O-C) stretches .

Crystallinity issues may limit X-ray diffraction; alternative methods like HPLC-PDA can assess purity .

Advanced: How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The phenoxy group at position 4 may act as an electron-withdrawing group, directing nucleophilic attack to the pyridazine ring’s electron-deficient positions. Experimental approaches include:

- Kinetic Studies : Compare reaction rates with/without substituents.

- Hammett Plots : Correlate substituent σ values with reactivity.

- Competitive Experiments : Use labeled analogs to track regioselectivity.

Caution: The 6-oxo group’s resonance effects may destabilize intermediates, requiring low-temperature conditions .

Basic: What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Spill Management : Absorb with sand/vermiculite; avoid water to prevent dispersion .

- Storage : Keep in a dry, cool environment (<25°C) away from oxidizers .

Advanced: How can researchers resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral buffers at elevated temperatures.

- HPLC-MS Monitoring : Track degradation products (e.g., hydrolysis of the methyl ester or methoxy group).

- Kinetic Modeling : Calculate rate constants for decomposition pathways.

Note: Stability data gaps exist for this compound; cross-reference with pyridazine analogs showing pH-dependent lactam ring opening .

Basic: What pharmacological screening models are appropriate for preliminary bioactivity studies?

Methodological Answer:

- Enzyme Inhibition Assays : Target kinases or phosphodiesterases due to the pyridazine scaffold’s prevalence in inhibitor design.

- Cell Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity.

- Molecular Docking : Screen against protein databases (e.g., PDB) to prioritize targets.

Caution: Structural similarities to known PDE4 inhibitors suggest prioritizing cAMP-related pathways .

Advanced: What strategies mitigate batch-to-batch variability in purity for in vivo studies?

Methodological Answer:

- Quality Control : Implement orthogonal methods (HPLC, NMR, TLC) for purity checks.

- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) to enhance reproducibility.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring.

Documentation of synthetic parameters (e.g., stirring rate, cooling gradients) is critical .

Basic: What environmental impact assessments are needed given the lack of ecotoxicological data?

Methodological Answer:

- Read-Across Analysis : Estimate toxicity using data from structurally similar compounds (e.g., pyridazine derivatives).

- Microtox Assays : Test acute toxicity in Vibrio fischeri.

- Soil Mobility Studies : Use OECD Guideline 121 to assess adsorption coefficients.

Note: Current SDSs lack ecological data, necessitating precautionary disposal via licensed incineration .

Advanced: How can researchers address discrepancies in spectroscopic data between synthetic batches?

Methodological Answer:

- Variable Temperature NMR : Detect conformational polymorphisms or solvate formation.

- Powder XRD : Identify polymorphic forms affecting spectral profiles.

- Isotopic Labeling : Trace synthetic intermediates to pinpoint contamination sources.

Collaboration with analytical chemistry facilities is recommended for advanced structural elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.